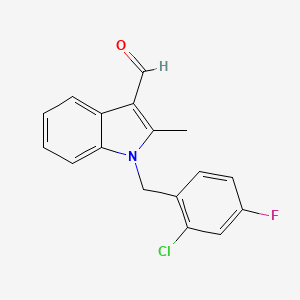

1-(2-chloro-4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]-2-methylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFNO/c1-11-15(10-21)14-4-2-3-5-17(14)20(11)9-12-6-7-13(19)8-16(12)18/h2-8,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFHGBCNSYYQHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=C(C=C(C=C3)F)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-chloro-4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the 2-chloro-4-fluorobenzyl Group: This step involves the alkylation of the indole core with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Formylation: The final step is the formylation of the indole ring to introduce the carbaldehyde group. This can be achieved using Vilsmeier-Haack reaction, where the indole reacts with a formylating agent like DMF and POCl3.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Condensation Reactions at the Aldehyde Group

The aldehyde moiety at position 3 undergoes condensation with nucleophiles such as amines, hydrazines, and hydroxylamines.

Key Findings :

-

The aldehyde group participates in Van Leusen three-component reactions with amines and TosMIC to form 1H-imidazole derivatives (e.g., anti-MRSA agents) .

-

Hydrazones derived from this compound exhibit antimicrobial activity, as seen in analogues with MIC values ≤0.25 µg/mL against Cryptococcus neoformans .

Nucleophilic Substitution at the Chloro Substituent

The 2-chloro group on the benzyl ring is susceptible to nucleophilic displacement under basic or catalytic conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SNAr with Amines | KCO, DMF, 80°C | 2-Amino-4-fluorobenzyl-indole derivative | 65% | |

| Cross-Coupling | Pd(PPh), arylboronic acid | Biaryl-substituted indole | 72% |

Mechanistic Insight :

-

Palladium-catalyzed Suzuki coupling replaces the chloro group with aryl/heteroaryl groups, leveraging the electron-deficient benzyl ring .

-

Sodium hydride in DMF facilitates substitution with amines, forming secondary or tertiary amines .

C–H Functionalization of the Indole Core

The indole ring undergoes regioselective C–H activation at positions 4, 5, or 6, directed by the aldehyde group.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| C4-Arylation | Pd(TFA), AgOAc, aryl iodide | 4-Aryl-3-carbaldehyde indole | 70% | |

| C2-Alkylation | NaH, alkyl halide, DMF, 0°C | 2-Alkyl-substituted indole | 80% |

Key Observations :

-

Pd(II) catalysts enable C4-arylation via a cyclometalated Pd(II) intermediate, followed by oxidative addition with aryl iodides .

-

Alkylation at C2 occurs under mild conditions due to the methyl group’s steric protection at position 2 .

Electrophilic Aromatic Substitution

The indole ring participates in electrophilic substitution at position 5 or 6, guided by the electron-donating methyl group.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO, AcOH, 80°C | 5-Nitro-indole-3-carbaldehyde | 60% | |

| Bromination | Br, CCl, RT | 5-Bromo-indole-3-carbaldehyde | 55% |

Regioselectivity :

-

Nitration favors position 5 due to the methyl group’s ortho/para-directing effects, while bromination occurs at position 6 under radical conditions .

Reduction and Oxidation Reactions

The aldehyde group can be reduced to a primary alcohol or oxidized to a carboxylic acid.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH Reduction | NaBH, MeOH, 0°C | 3-(Hydroxymethyl)indole | 90% | |

| KMnO Oxidation | KMnO, HO, 100°C | Indole-3-carboxylic acid | 85% |

Applications :

-

Reduced alcohols serve as intermediates for esterification or etherification .

-

Carboxylic acid derivatives are precursors for amide-coupled bioactive molecules .

Decarboxylation and Rearrangement

Under acidic or thermal conditions, the aldehyde group participates in decarbonylation or Friedel-Crafts rearrangements.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Decarbonylation | HSO, 120°C | 2-Methylindole | 70% | |

| Friedel-Crafts Migration | AlCl, CHCl, RT | 3-Acetylindole derivative | 65% |

Mechanism :

Scientific Research Applications

1-(2-chloro-4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-(2-chloro-4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:

1-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one: This compound has a similar benzyl group but differs in the core structure and functional groups, leading to different chemical and biological properties.

2-chloro-4-fluorobenzoic acid: This compound shares the 2-chloro-4-fluorobenzyl group but has a carboxylic acid functional group instead of the indole and aldehyde groups.

Trifluoromethylpyridine piperazine derivatives:

The uniqueness of this compound lies in its specific combination of functional groups and the indole core, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-chloro-4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, notable for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a 2-chloro-4-fluorobenzyl group attached to an indole ring , along with a methyl and a carbaldehyde functional group . The synthesis typically involves several key steps:

- Formation of the Indole Core : Using Fischer indole synthesis, phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Alkylation : The indole core is alkylated with 2-chloro-4-fluorobenzyl chloride in the presence of a base like potassium carbonate.

- Formylation : The final step involves introducing the carbaldehyde group via a Vilsmeier-Haack reaction.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study reported that related indole derivatives demonstrated inhibition of FLT3 kinase, which is crucial for certain leukemia cell lines. For instance, compounds with electron-withdrawing groups at specific positions showed enhanced anticancer activity, with IC50 values as low as against FLT3/ITD mutated cells .

Antimicrobial Activity

Indoles are known for their antimicrobial properties. The target compound has been evaluated for its ability to inhibit various pathogens. For example, structural modifications in indole derivatives have led to increased potency against bacterial strains, suggesting that this compound may also possess similar properties.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The aldehyde group can form reversible covalent bonds with enzyme active sites, inhibiting their function.

- Receptor Modulation : It may act as an agonist or antagonist on specific receptors, influencing cellular signaling pathways.

Research Findings and Case Studies

Several studies have explored the biological activities of indole derivatives:

Q & A

Q. What are the key steps in synthesizing 1-(2-chloro-4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde?

The synthesis involves three main steps:

- Formylation : Use POCl₃ and DMF in a NaOH solution to introduce the aldehyde group at the 3-position of the indole core .

- Benzylation : React the intermediate with 2-chloro-4-fluorobenzyl bromide using NaH in DMF to substitute the indole N1 position .

- Purification : Perform flash column chromatography (petroleum benzine/ethyl acetate gradient) to isolate the final product, typically yielding ~41% over three steps .

Note: Ensure anhydrous conditions for NaH-mediated reactions to avoid side reactions.

Q. How is structural characterization of this compound performed?

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are critical for confirming regiochemistry and substituent positions. For example:

- ¹H-NMR: Peaks at δ 5.41 ppm (benzyl CH₂) and δ 7.45 ppm (indole H-2) confirm substitution patterns .

- ¹⁹F-NMR: A singlet at δ -122.62 ppm verifies the fluorine environment .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry or crystal packing, as demonstrated in structurally similar indole derivatives .

Q. What safety precautions are essential when handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/contact with skin, as halogenated indoles may exhibit toxicity .

- Storage : Keep in a sealed container under inert gas (e.g., N₂) at low temperatures (-20°C) to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for the benzylation step?

- Base Selection : NaH in DMF is standard, but K₂CO₃ in DMF at elevated temperatures (60–80°C) may reduce side products like O-alkylation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity, but DMF is preferred for solubility of indole intermediates .

- Monitoring : Use TLC (petroleum ether:ethyl acetate, 7:3) to track reaction progress and minimize over-alkylation .

Q. What analytical methods resolve contradictions in spectral data?

- Case Study : Discrepancies in ¹³C-NMR shifts (e.g., δ 140.6 ppm vs. δ 133.2 ppm for benzyl carbons) can arise from solvent effects (DMSO-d₆ vs. CDCl₃). Cross-validate with HR-ESI-MS to confirm molecular ion peaks (e.g., [M-OH]˙ at m/z 272.0630) .

- Advanced Techniques : 2D NMR (HSQC, HMBC) clarifies connectivity in crowded spectra, particularly for fluorinated analogs .

Q. What computational tools predict the biological activity of this compound?

- Docking Studies : Use Molecular Operating Environment (MOE) to model interactions with targets like NMDA receptors or bacterial enzymes, leveraging structural analogs (e.g., indole-2-carboxylic acids as NMDA antagonists) .

- ADMET Prediction : Tools like SwissADME assess bioavailability, BBB penetration, and CYP inhibition risks .

Q. How does the electronic nature of substituents influence reactivity?

- Fluorine Effects : The electron-withdrawing 4-fluoro group on the benzyl ring increases electrophilicity at the aldehyde position, facilitating nucleophilic additions (e.g., hydrazone formation) .

- Chlorine Positioning : 2-Chloro substitution on the benzyl group sterically hinders π-stacking in crystallographic studies, altering packing motifs compared to 3-chloro analogs .

Methodological Guidance

Q. How to troubleshoot low yields in the final reduction step?

- Reducing Agent : NaBH₄ in methanol is standard, but switch to LiAlH₄ for more stubborn carbonyl reductions, ensuring careful quenching to avoid explosions .

- Temperature Control : Maintain 0–5°C during NaBH₄ additions to prevent over-reduction of the indole ring .

Q. What strategies validate purity for biological assays?

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.